![molecular formula C12H14O3 B14221037 5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole CAS No. 831170-99-1](/img/structure/B14221037.png)
5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a pent-1-en-3-yloxy group. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with pent-1-en-3-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The catalyst used can be a strong acid like sulfuric acid or a Lewis acid such as aluminum chloride. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. This method allows for efficient production with high yields and minimal by-products.
化学反応の分析
Types of Reactions
5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond in the pent-1-en-3-yl group to a single bond, forming saturated derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitro, halo, or alkyl-substituted benzodioxoles.
科学的研究の応用
5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 5-[(Pent-2-yn-1-yl)oxy]-2H-1,3-benzodioxole
- 5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
831170-99-1 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
5-pent-1-en-3-yloxy-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O3/c1-3-9(4-2)15-10-5-6-11-12(7-10)14-8-13-11/h3,5-7,9H,1,4,8H2,2H3 |
InChIキー |
UTIHUGLTIYCHAU-UHFFFAOYSA-N |
正規SMILES |
CCC(C=C)OC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


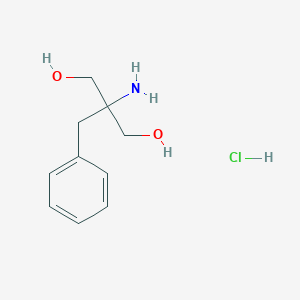
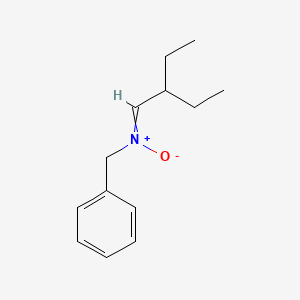


![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
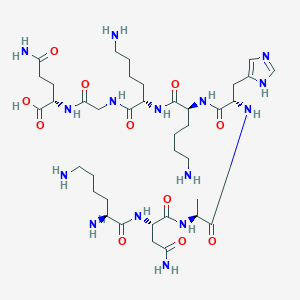
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
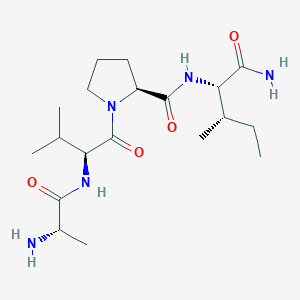
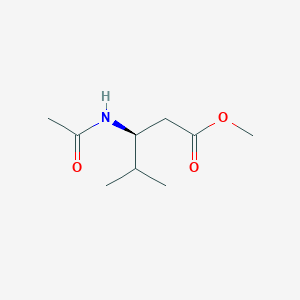
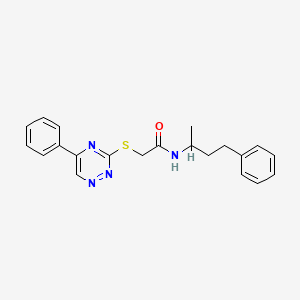


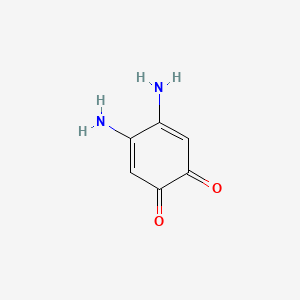
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
